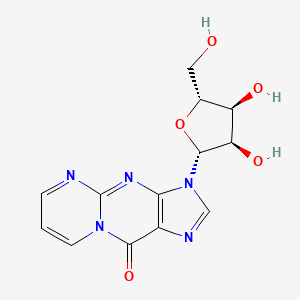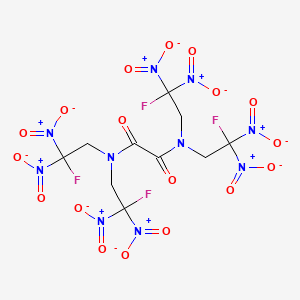
N,N-二甲基辛胺
描述
N,N-Dimethyloctylamine, also known as N,N-Dimethyloctylamine, is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Dimethyloctylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63928. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Dimethyloctylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyloctylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
高效液相色谱中的离子对试剂
“N,N-二甲基辛胺”已被用作高效液相色谱 (HPLC) 中定量测定硫氮嘧啶甲基硫酸盐药物制剂中的离子对试剂 . 高效液相色谱是一种柱色谱类型,常用于生物化学和分析化学中,用于鉴定、定量和纯化混合物的各个组分。
色谱流动相中的抗衡离子
“N,N-二甲基辛胺”作为流动相中的抗衡离子,用于通过反相离子对色谱分离四环素、四环素类似物及其潜在杂质 . 这种应用在制药行业中对于复杂混合物的纯化和分析至关重要。
消旋心得安的直接拆分和定量
“N,N-二甲基辛胺”已用于流动相中,用于直接拆分和定量人血浆中的 ®- 和 (S)-消旋心得安 . 这在药代动力学研究和治疗药物监测中尤为重要。
毛细管区带电泳中的手性拆分
“N,N-二甲基辛胺”已用于研究与蛋白质络合的毛细管区带电泳中的手性拆分 . 该技术用于拆分对映异构体,在制药行业中至关重要。
安全和危害
作用机制
Target of Action
N,N-Dimethyloctylamine is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been employed as an ion-pairing agent in quantitative estimation of thiazinamium methylsulphate in a pharmaceutical preparation by hplc . It also acts as a counterion in mobile phase for separation of tetracycline, tetracycline analogs, and their potential impurities by reversed-phase ion-pair chromatography .
Biochemical Pathways
Its use in chromatography suggests it may interact with various biochemical compounds and influence their separation and identification .
Result of Action
Its role in chromatography suggests it may influence the separation and identification of various biochemical compounds .
Action Environment
It’s known that the compound has a boiling point of 195 °c, a melting point of -57 °c, and a density of 0765 g/mL at 25 °C . These properties suggest that temperature and pressure could potentially influence its state and stability.
生化分析
Biochemical Properties
N,N-Dimethyloctylamine plays a significant role in biochemical reactions, particularly in chromatography. It acts as an ion-pairing agent, facilitating the separation of various compounds, including pharmaceuticals and their impurities . The compound interacts with enzymes, proteins, and other biomolecules through its tertiary amine group, which can form ionic bonds and hydrogen bonds with these molecules. These interactions are crucial for the compound’s function in separation techniques, as they enhance the resolution and quantitation of target analytes .
Cellular Effects
N,N-Dimethyloctylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by altering the activity of specific enzymes and proteins involved in these processes. For example, it may modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Additionally, N,N-Dimethyloctylamine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N,N-Dimethyloctylamine exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction . For instance, it may inhibit enzymes involved in the degradation of certain metabolites, leading to an accumulation of these metabolites in the cell. Additionally, N,N-Dimethyloctylamine can interact with transcription factors, altering their binding to DNA and subsequently affecting gene expression . These molecular interactions are critical for the compound’s role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
The effects of N,N-Dimethyloctylamine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that N,N-Dimethyloctylamine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and metabolite levels . These long-term effects are important considerations for researchers using N,N-Dimethyloctylamine in biochemical experiments.
Dosage Effects in Animal Models
The effects of N,N-Dimethyloctylamine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model. Additionally, high doses of N,N-Dimethyloctylamine can result in toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
N,N-Dimethyloctylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall cellular metabolism . For example, N,N-Dimethyloctylamine may inhibit enzymes involved in the breakdown of fatty acids, resulting in an accumulation of fatty acid metabolites in the cell . These interactions are critical for the compound’s role in regulating metabolic pathways and cellular energy production.
Transport and Distribution
Within cells and tissues, N,N-Dimethyloctylamine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions are important for the compound’s localization and accumulation in specific tissues, where it can exert its biochemical effects . Additionally, N,N-Dimethyloctylamine’s distribution within the cell can influence its activity and function, as it may be targeted to specific organelles or cellular compartments .
Subcellular Localization
The subcellular localization of N,N-Dimethyloctylamine is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N,N-Dimethyloctylamine may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization within the cell can impact its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects .
属性
IUPAC Name |
N,N-dimethyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAOOAFEFCDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-50-4 (hydrochloride), 88442-24-4 (phosphate) | |
| Record name | Octyldimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2036299 | |
| Record name | N,N-Dimethyloctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7378-99-6 | |
| Record name | Dimethyloctylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7378-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyldimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyloctylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyloctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(octyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLDIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20N7H7X4SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dimethyloctylamine?
A1: The molecular formula of N,N-Dimethyloctylamine is C10H23N, and its molecular weight is 157.30 g/mol.
Q2: Are there any characteristic spectroscopic features of DMOA?
A2: While specific spectroscopic data isn't detailed in the provided articles, N,N-Dimethyloctylamine, like other tertiary amines, exhibits characteristic peaks in NMR and IR spectra. For example, the methyl groups attached to the nitrogen would present distinct signals in proton NMR.
Q3: Is DMOA compatible with polymeric materials?
A3: Yes, DMOA demonstrates compatibility with various polymers. It has been successfully used to modify polysulfones, enhancing their hydrophilicity and influencing their surface morphology and blood compatibility. [, ]
Q4: Can DMOA act as a catalyst in organic synthesis?
A4: Yes, DMOA has been shown to catalyze the chlorination of tetrahydrofuran with sulfuryl chloride, significantly improving the reaction rate and selectivity towards 2,3,3-trichlorotetrahydrofuran. []
Q5: How does DMOA enhance the chlorination reaction in the mentioned study?
A5: The exact mechanism is not fully elucidated, but research suggests DMOA's catalytic effect might involve mitigating the inhibitory effect of hydrogen chloride, a byproduct of the reaction. Additionally, it might play a role in activating sulfuryl chloride, potentially through anion formation. []
Q6: Are there other examples of DMOA being used in catalytic systems?
A6: Research highlights the application of an aminophosphine molybdenum sulfide cluster, Mo3S4Cl3(ediprp)3, where ediprp represents (2‐(diisopropylphosphino)ethylamine). This cluster demonstrates activity in formic acid dehydrogenation (FAD). The reaction mechanism involves the formation of formate-substituted species, followed by decarboxylation and dehydrogenation steps. While not directly involving DMOA, this example showcases the potential of tertiary amines as ligands in catalytic systems for important energy-related reactions. []
Q7: How is DMOA employed in analytical chemistry?
A7: DMOA serves as a mobile phase modifier in reversed-phase ion-pair chromatography, improving the separation of various compounds. Notably, it enhances the peak shape and resolution of tetracyclines, their analogs, and impurities. [, , ]
Q8: What is the role of DMOA in ion-pair chromatography?
A8: DMOA acts as a counterion, forming ion pairs with charged analytes. These ion pairs exhibit altered hydrophobic interactions with the stationary phase, leading to improved separation. The concentration of DMOA in the mobile phase can significantly influence analyte retention and selectivity. [, , ]
Q9: Are there specific applications of DMOA in pharmaceutical analysis?
A9: DMOA has been utilized in the analysis of several pharmaceutical compounds, including:
- Tamoxifen citrate: It facilitates the separation of its E and Z isomers, enabling the assay of both the drug and its impurities. []
- Atenolol: DMOA improves the separation and detection of atenolol in biological samples like plasma and urine. []
- Lamivudine/Didanosine/Nevirapine: It aids in the separation and quantification of this anti-HIV drug combination in human serum. [, ]
Q10: What analytical techniques are commonly used to quantify DMOA itself?
A10: While the provided articles primarily focus on DMOA's applications as a reagent or additive, common analytical techniques like gas chromatography (GC) and liquid chromatography (LC), coupled with suitable detectors, can be employed for its quantification.
Q11: How does the alkyl chain length of DMOA influence its activity?
A12: Research on quaternized polysulfones indicates that the alkyl chain length of tertiary amines, including DMOA, significantly influences the surface properties and biocompatibility of the resulting polymers. Longer alkyl chains generally enhance the hydrophobic character. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



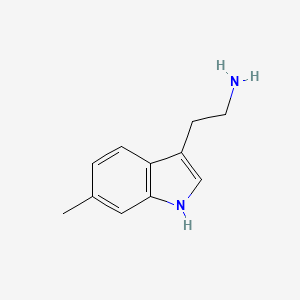

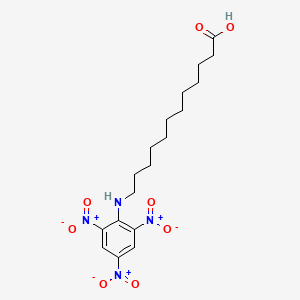
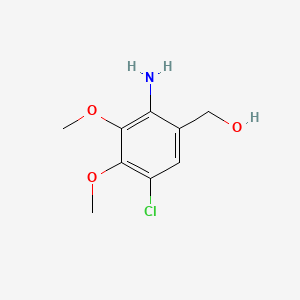
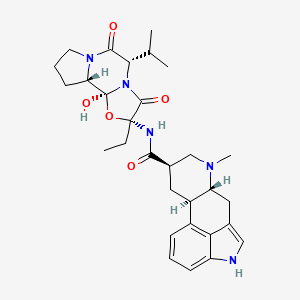
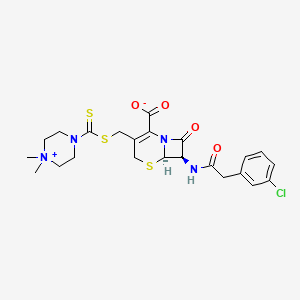


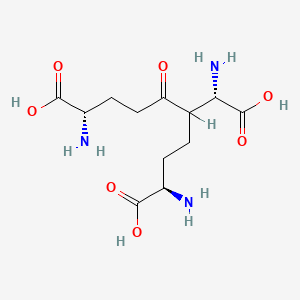
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213805.png)
